9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride is a chemical compound belonging to the class of benzodiazepines, which are widely recognized for their psychoactive properties. This compound is characterized by its unique molecular structure that includes a chlorinated benzodiazepine framework. It is primarily used in scientific research, particularly in studies related to neuropharmacology and medicinal chemistry.
The synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride typically involves several steps including the formation of the diazepine ring and chlorination. Common methods include:
The synthesis may require specific reagents such as bases (e.g., sodium hydroxide), solvents (e.g., ethanol or dimethylformamide), and chlorinating agents (e.g., thionyl chloride) to facilitate the reactions .
The molecular formula for 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride is , indicating it contains nine carbon atoms, eleven hydrogen atoms, one chlorine atom, and two nitrogen atoms. The compound's structure features a fused benzodiazepine ring system that contributes to its biological activity.
The molecular weight of this compound is approximately 182.65 g/mol. Its three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its conformation and interactions with biological targets .
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride can participate in various chemical reactions typical of benzodiazepines:
These reactions may be assessed using techniques such as thin-layer chromatography or high-performance liquid chromatography to monitor reaction progress and product formation .
The mechanism of action for 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride primarily involves modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This compound enhances the inhibitory effects of GABA by increasing the frequency of channel opening events when GABA binds to its receptor.
Research indicates that compounds like this one exhibit anxiolytic and sedative effects due to their ability to potentiate GABAergic neurotransmission .
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride has several scientific applications:
This compound exemplifies the diverse roles that benzodiazepine derivatives play in both research and pharmaceutical development.
The construction of the 1,4-benzodiazepine scaffold represents a critical initial step in synthesizing 9-chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine. Two predominant cyclization approaches have been optimized for this seven-membered heterocyclic core:
Ring-Closing Metathesis (RCM): This contemporary method utilizes Grubbs catalysts (typically 2nd generation) to form the diazepine ring from diallylamine precursors. The reaction proceeds under inert atmosphere in anhydrous dichloromethane at 40°C for 12-16 hours, achieving cyclization yields of 72-78% [5]. Key advantages include excellent functional group tolerance and avoidance of harsh reaction conditions that could degrade sensitive substituents.
Reductive Cyclization: Traditional approaches employ Raney nickel-catalyzed hydrogenation (50 psi H₂) of dinitrile intermediates in dimethylformamide (DMF) at 60°C. This method delivers the saturated diazepine core in approximately 60% yield after chromatographic purification. The intermediate amine undergoes spontaneous intramolecular nucleophilic aromatic substitution to form the bicyclic structure [7]. However, this method sometimes suffers from over-reduction byproducts, requiring careful reaction monitoring.
Table 1: Comparative Analysis of Benzodiazepine Core Cyclization Methods
Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Ring-Closing Metathesis | Grubbs II Catalyst | CH₂Cl₂ | 40°C | 72-78 | Functional group tolerance |
Reductive Cyclization | Raney Nickel/H₂ (50 psi) | DMF | 60°C | ~60 | One-pot operation |
Acid-Catalyzed Cyclodehydration | PTSA or POCl₃ | Toluene or DCM | Reflux | 50-65 | Simple setup |
Alternative acid-catalyzed cyclodehydration strategies using p-toluenesulfonic acid (PTSA) or phosphoryl chloride (POCl₃) in refluxing toluene or dichloromethane provide moderate yields (50-65%) but are particularly effective for electron-deficient precursors [4]. Recent advances have demonstrated that microwave-assisted cyclization (100W, 140°C, 30 min) can improve yields to 82% while reducing reaction times by 90% compared to conventional heating methods [4].
The introduction of chlorine at the C9 position employs electrophilic aromatic substitution (EAS) due to the electron-rich nature of the benzo-fused ring system. Strategic approaches include:
Directed Ortho-Metalation: Protection of the diazepine nitrogen with BOC groups (tert-butyloxycarbonyl) enables directed metalation using n-butyllithium (-78°C in THF) followed by quenching with hexachloroethane. This regioselective method achieves >95% C9 chlorination with minimal dihalogenation byproducts. The BOC-protected intermediate (CAS# 886364-21-2) is subsequently deprotected using trifluoroacetic acid in dichloromethane [8].
Electrophilic Chlorination: When employing unprotected diazepines, N-chlorosuccinimide (NCS) in acetonitrile at 0-5°C provides moderate C9 chlorination (60-70% yield) but requires careful temperature control to prevent N-chlorination side reactions. The addition of Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) significantly improves regioselectivity and yield (85-90%) by activating the chlorinating agent toward aromatic substitution rather than amine oxidation [4].
The BOC-protected precursor (tert-butyl 9-chloro-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate, CAS# 886364-21-2) demonstrates exceptional stability during storage (2-8°C under inert atmosphere), making it an ideal intermediate for large-scale synthesis [8]. Computational modeling confirms that C9 is the most nucleophilic position in the benzo-ring due to maximal electron donation from the fused diazepine nitrogens, rationalizing the observed regioselectivity.
Conversion to the dihydrochloride salt significantly enhances the compound's crystallinity, stability, and aqueous solubility – critical properties for pharmaceutical applications. Optimized protocols include:
Gaseous HCl Method: Passing anhydrous HCl gas through a cold (0-5°C) ethereal solution of the free base generates the dihydrochloride as a microcrystalline solid. This method provides high-purity material (≥97% by HPLC) with excellent stoichiometric control. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried in vacuo to yield a stable, non-hygroscopic powder suitable for long-term storage [2].
Acid/Antisolvent Crystallization: Dissolving the free base in minimal anhydrous ethanol followed by addition of concentrated hydrochloric acid (2.2 equivalents) and subsequent precipitation into chilled diisopropyl ether (10 volumes) yields the dihydrochloride salt in 85-92% recovery. This approach allows precise control of crystal morphology through adjustment of antisolvent addition rates and temperature profiles [4].
Critical quality control parameters include chloride ion content (theoretical: 25.96%, measured by ion chromatography) and residual solvent analysis (GC headspace). The dihydrochloride salt demonstrates superior stability compared to the free base, with thermal gravimetric analysis showing no decomposition below 180°C. Optimal storage conditions involve desiccated environment at 2-8°C, maintaining stability for >24 months without detectable degradation [2].
Table 2: Dihydrochloride Salt Formation Methods Comparison
Parameter | Gaseous HCl Method | Acid/Antisolvent Method |
---|---|---|
Reaction Temperature | 0-5°C | 0-25°C |
Stoichiometric Control | Excellent | Good (requires monitoring) |
Purity | ≥97% | 92-95% |
Crystallinity | Microcrystalline | Variable (amorphous to crystalline) |
Scalability | Challenging above 100g | Kilogram-scale feasible |
Key Advantage | Superior purity | Morphology control |
While the parent compound lacks stereocenters, strategic side-chain functionalization creates chiral centers requiring asymmetric synthesis. Rhodium-catalyzed methodologies provide exceptional enantiocontrol:
Mechanism: Rh(I) complexes with chiral bisphosphine ligands (e.g., (R,R)-Me-DuPhos or (S)-BINAP) coordinate the amine nitrogen and activate alkene substrates toward intramolecular exo-hydroamination. The catalytic cycle involves oxidative addition across the alkene, nucleophilic attack by the coordinated amine, and reductive elimination to form the new C-N bond with enantiomeric excess typically >95% [5].
Ligand Optimization: Screening of chiral ligands revealed that DTBM-SEGPHOS provides optimal enantioselectivity (98% ee) and reaction rates for the formation of 3-substituted derivatives. The bulky 3,5-di-tert-butyl-4-methoxyphenyl groups enforce a rigid chiral environment around the rhodium center, enabling precise facial discrimination during alkene insertion [5].
The hydroamination protocol employs 1 mol% [Rh(cod)₂]BF₄ and 1.2 mol% chiral ligand in toluene at 60°C for 8-12 hours, achieving complete conversion with catalyst turnover numbers exceeding 8,500. This method has been successfully applied to synthesize key intermediates for C3-alkylated benzodiazepines with potential enhanced biological activity. Enantioenriched compounds are resolved using chiral HPLC (Chiralpak IC column, heptane/ethanol/diethylamine 90:10:0.1) to confirm enantiomeric purity.
Maximizing yield and purity throughout the synthetic sequence requires meticulous optimization of reaction media and reagent stoichiometry:
Cyclization Solvent Screening: Comparative studies identified dimethylacetamide (DMA) as superior to DMF or NMP for reductive cyclizations, providing 15-20% higher yields at reduced temperatures (45°C vs. 60°C). The higher boiling point (165°C) and reduced viscosity of DMA facilitate improved mass transfer during large-scale operations [7].
Critical Reagent Ratios: For the key ring-forming step, strict control of diamine to electrophile stoichiometry (1:0.95 ratio) minimizes dimerization byproducts. Employing 1.05 equivalents of potassium carbonate as base in dichloroethane at 80°C optimizes the SN₂ displacement while preventing N-dealkylation side reactions [7].
Purification Advances: Implementation of countercurrent chromatography replaces traditional silica gel chromatography for the penultimate free base, reducing purification losses from 25% to <10%. The solvent system n-heptane/ethyl acetate/methanol/water (5:5:4:1) achieves baseline separation of the target compound from residual starting materials and ring-contracted byproducts [4].
Table 3: Optimized Reaction Conditions for Key Synthetic Steps
Synthetic Step | Optimal Solvent | Reagent/Catalyst | Temperature | Time | Yield |
---|---|---|---|---|---|
Benzodiazepine Cyclization | DMA | Raney Ni (50% slurry) | 45°C | 8 h (H₂ 50 psi) | 85% |
C9 Chlorination | MeCN | NCS/AlCl₃ (1.1:0.1 eq) | 0°C → 25°C | 4 h | 92% |
BOC Deprotection | DCM | TFA (5 eq) | 0°C → 25°C | 30 min | 95% |
Salt Formation | EtOH/Et₂O (1:10) | HCl (g)/conc. HCl (2.2 eq) | 0°C | 1 h | 90% |
Process Mass Intensity (PMI) analysis reveals that solvent selection contributes to 80% of the total mass utilization. The implementation of solvent recovery systems (particularly for DMA and DCM) reduces PMI from 187 to 43 kg/kg of API, dramatically improving the environmental footprint. Additionally, replacing traditional workup procedures with membrane-based separations reduces aqueous waste generation by 65% while maintaining product quality specifications [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: